molecular formula C13H17FO2 B7998073 4-Fluoro-3-(hexyloxy)benzaldehyde

4-Fluoro-3-(hexyloxy)benzaldehyde

Cat. No.: B7998073
M. Wt: 224.27 g/mol
InChI Key: UJEFTSOSEPWOKN-UHFFFAOYSA-N
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Description

4-Fluoro-3-(hexyloxy)benzaldehyde is a benzaldehyde derivative featuring a fluorine atom at the para position (C4) and a hexyloxy group (O-hexyl) at the meta position (C3). Its molecular formula is C₁₃H₁₇FO₂, with a molecular weight of 224.27 g/mol. The hexyloxy substituent confers significant lipophilicity, making the compound valuable in pharmaceutical synthesis, agrochemicals, and materials science. Its structure allows for versatile reactivity, particularly in nucleophilic aromatic substitution and condensation reactions .

Properties

IUPAC Name

4-fluoro-3-hexoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO2/c1-2-3-4-5-8-16-13-9-11(10-15)6-7-12(13)14/h6-7,9-10H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEFTSOSEPWOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=CC(=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(hexyloxy)benzaldehyde can be achieved through a multi-step process. One common method involves the following steps:

    Starting Material: The synthesis begins with 4-fluorophenol.

    Alkylation: 4-fluorophenol is alkylated with hexyl bromide in the presence of a base such as potassium carbonate to form 4-fluoro-3-(hexyloxy)phenol.

    Formylation: The resulting 4-fluoro-3-(hexyloxy)phenol is then subjected to a formylation reaction using a reagent like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as titanium tetrachloride (TiCl4) to introduce the aldehyde group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(hexyloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: 4-Fluoro-3-(hexyloxy)benzoic acid.

    Reduction: 4-Fluoro-3-(hexyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-(hexyloxy)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(hexyloxy)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Effects

The table below compares key structural features and properties of 4-Fluoro-3-(hexyloxy)benzaldehyde with similar benzaldehyde derivatives:

Compound Name Substituent (C3) Substituent (C4) Molecular Formula Molecular Weight Key Properties/Applications References
This compound Hexyloxy Fluoro C₁₃H₁₇FO₂ 224.27 g/mol High lipophilicity; drug intermediate, surfactant applications
4-Fluoro-3-methoxybenzaldehyde Methoxy Fluoro C₈H₇FO₂ 154.14 g/mol Intermediate in organic synthesis; flavoring agent analog
4-Hexyloxy-3-methoxybenzaldehyde Methoxy Hexyloxy C₁₄H₂₀O₃ 236.30 g/mol Crystalline structure; food additive analog
4-Fluoro-3-(trifluoromethyl)benzaldehyde Trifluoromethyl Fluoro C₈H₄F₄O 208.11 g/mol High reactivity in nucleophilic substitutions; pharmaceutical intermediate
4-Fluoro-3-hydroxybenzaldehyde Hydroxy Fluoro C₇H₅FO₂ 140.11 g/mol Antioxidant, antimicrobial activities
Key Observations:
  • Electronic Effects :

    • Electron-donating groups (e.g., methoxy, hexyloxy) deactivate the aromatic ring, directing electrophilic substitution to specific positions. The hexyloxy group’s electron-donating nature enhances stability but reduces aldehyde reactivity compared to electron-withdrawing groups like trifluoromethyl .
    • The trifluoromethyl group (strongly electron-withdrawing) increases the electrophilicity of the aldehyde, facilitating nucleophilic attacks .
  • Steric and Lipophilic Effects :

    • The hexyloxy chain introduces steric bulk and high lipophilicity (logP ≈ 3.5), improving membrane permeability in drug design. This contrasts with smaller substituents like methoxy (logP ≈ 1.5) or hydroxy (logP ≈ 0.8) .
    • Crystallographic studies of 4-hexyloxy-3-methoxybenzaldehyde reveal planar conformations with two independent molecules per unit cell, influenced by alkyl chain packing .

Biological Activity

4-Fluoro-3-(hexyloxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a benzaldehyde functional group with a fluoro substituent at the para position and a hexyloxy group at the meta position. Its chemical structure can be represented as follows:

C12H15FO\text{C}_{12}\text{H}_{15}\text{F}\text{O}

Key Properties:

  • Molecular Weight: 198.25 g/mol
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the fluoro group enhances the compound's lipophilicity, which may facilitate its interaction with cell membranes and biological targets.

Potential Mechanisms:

  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation: The compound may act as a ligand for certain receptors, influencing signaling pathways critical for cell function.

Biological Activity Studies

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Activity:
    • Studies have shown that this compound exhibits antimicrobial properties against several bacterial strains, suggesting its potential as an antibacterial agent.
  • Cytotoxic Effects:
    • In vitro assays demonstrated that this compound induces cytotoxicity in cancer cell lines, indicating its potential as an anticancer agent.
  • Anti-inflammatory Properties:
    • The compound has been observed to reduce inflammation markers in cellular models, highlighting its possible therapeutic applications in inflammatory diseases.

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of inflammatory markers

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability compared to control groups, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at low concentrations, supporting its use as a scaffold for developing new antibiotics.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityKey Differences
4-Chloro-3-(hexyloxy)benzaldehydeModerate antimicrobial activityChlorine substitution affects reactivity
4-Methoxy-3-(hexyloxy)benzaldehydeLow cytotoxicityMethoxy group reduces lipophilicity

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